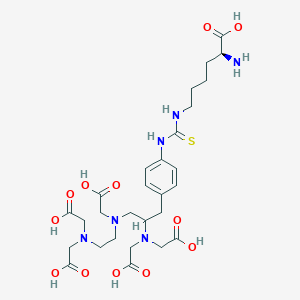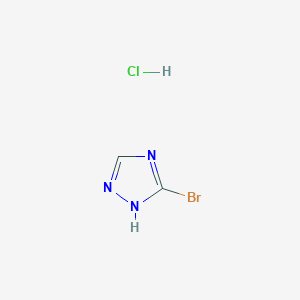
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparagine tert-butyl ester hydrochloride, is a synthetic compound used primarily in peptide synthesis. It is characterized by its protective groups, trityl (Trt) and tert-butyl (OtBu), which safeguard the functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride involves multiple steps, starting with the protection of the amino and carboxyl groups of asparagine. The trityl group is introduced to protect the amine group, while the tert-butyl group protects the carboxyl group. The final product is obtained by reacting the protected asparagine with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the trityl and tert-butyl groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the protective groups.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are crucial in various biochemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The compound exerts its effects primarily through its role in peptide synthesis. The protective groups (trityl and tert-butyl) prevent unwanted side reactions during the synthesis process, ensuring the integrity of the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
H-D-Asn(Trt)-OH: Similar in structure but lacks the tert-butyl protective group.
H-Asn(Trt)-2-ClTrt resin: Used for solid-phase peptide synthesis, differing in the resin-bound form.
Uniqueness
(R)-tert-butyl 2-amino-4-oxo-4-(tritylamino)butanoate hydrochloride is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly valuable in complex peptide assembly .
Propiedades
Fórmula molecular |
C27H31ClN2O3 |
|---|---|
Peso molecular |
467 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-amino-4-oxo-4-(tritylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C27H30N2O3.ClH/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,28H2,1-3H3,(H,29,30);1H/t23-;/m1./s1 |
Clave InChI |
YSGXCQJAUZBHHC-GNAFDRTKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,3-Bis(2-hydroxyethoxy)propan-2-yloxy]ethyl dodecanoate](/img/structure/B1495549.png)
![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1495550.png)
![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B1495554.png)

![(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1495566.png)
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid](/img/structure/B1495605.png)


![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)


